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molecular formula C9H5F5O B2791867 4-(Perfluoroethyl)benzaldehyde CAS No. 884602-82-8

4-(Perfluoroethyl)benzaldehyde

Cat. No. B2791867
M. Wt: 224.13
InChI Key: HZUOUAVIYNXFBB-UHFFFAOYSA-N
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Patent
US07678818B2

Procedure details

Diisobutylaluminum hydride solution (1 M in hexane, 5.0 mL, 5.0 mmol) was added at 0° C. to a solution of 4-pentafluoroethyl-benzonitrile (1.00 g, 4.52 mmol) in DCM (5 mL), then after 2 h another portion of diisobutylaluminum hydride solution (5 mL) was added and the reaction stirred at RT for 16 h, then carefully poured onto 50% aq. sulfuric acid solution (4 mL). Water (45 mL) was added, and the mixture is extracted three times with DCM. The organic layer was subsequently washed with brine and 1 M potassium sodium tartrate solution, dried (MgSO4), and evaporated. Chromatography (SiO2, heptane-ethyl acetate gradient) afforded crude 4-pentafluoroethyl-benzaldehyde (390 mg) as a yellow liquid, which was added at RT to a solution of 2-(4-chlorophenyl)ethylamine (269 mg, 1.73 mmol) in methanol (2 mL), then after 18 h sodium borohydride (65 mg, 1.73 mmol) was added at 0° C. After 1 h the reaction mixture was partitioned between ether and water, the organic layer was washed with brine, dried (MgSO4), and evaporated. Chromatography (SiO2, heptane-ethyl acetate gradient) afforded the title compound (431 mg, 26%). Light yellow oil, MS (ISP) 364.1 (M+H)+.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[F:11][C:12]([F:25])([C:17]1[CH:24]=[CH:23][C:20]([C:21]#N)=[CH:19][CH:18]=1)[C:13]([F:16])([F:15])[F:14].S(=O)(=O)(O)[OH:27].O>C(Cl)Cl>[F:11][C:12]([F:25])([C:17]1[CH:24]=[CH:23][C:20]([CH:21]=[O:27])=[CH:19][CH:18]=1)[C:13]([F:16])([F:15])[F:14] |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
1 g
Type
reactant
Smiles
FC(C(F)(F)F)(C1=CC=C(C#N)C=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
45 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with DCM
WASH
Type
WASH
Details
The organic layer was subsequently washed with brine and 1 M potassium sodium tartrate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C(F)(F)F)(C1=CC=C(C=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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